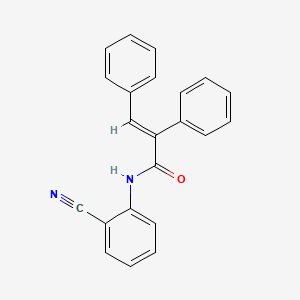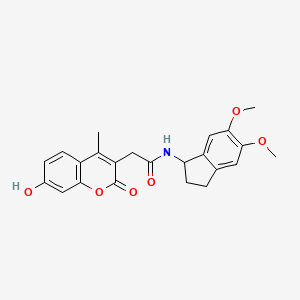![molecular formula C18H22N4O3 B11014862 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11014862.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a pyrazole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. The initial step often includes the preparation of the pyrazole moiety, which can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents . The indole moiety is then introduced through a condensation reaction with 4,7-dimethoxyindole-2-carboxylic acid . The final step involves the coupling of the pyrazole and indole moieties under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an anhydrous solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification systems. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4,7-Dimethoxyindole-2-carboxylic acid: The indole precursor used in the synthesis of the compound.
N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides: Compounds with similar pyrazole structures but different substituents.
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its combination of pyrazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H22N4O3/c1-11-9-12(2)22(21-11)8-7-19-18(23)14-10-13-15(24-3)5-6-16(25-4)17(13)20-14/h5-6,9-10,20H,7-8H2,1-4H3,(H,19,23) |
InChI Key |
ZEQLIBGKZPFOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=C(C=CC(=C3N2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11014781.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11014786.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11014799.png)
![(2E)-2,3-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11014809.png)

![5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B11014822.png)
![4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11014833.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11014839.png)
![N-[4-(acetylamino)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014843.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11014851.png)
![Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11014855.png)
![3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11014874.png)
